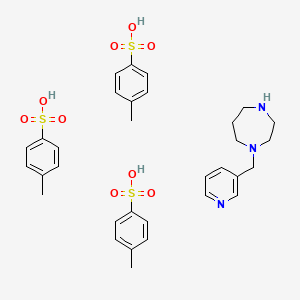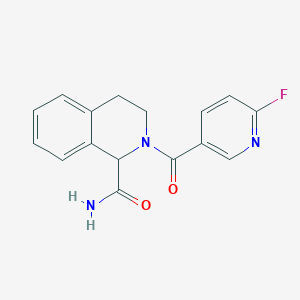
N-(4-(3,4-dichlorophenyl)thiazol-2-yl)cinnamamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“N-(4-(3,4-dichlorophenyl)thiazol-2-yl)cinnamamide” is a compound that belongs to the class of organic compounds known as 2,4,5-trisubstituted thiazoles . These compounds contain a thiazole ring substituted at positions 2, 4, and 5 .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature . The molecular structures of the synthesized derivatives were confirmed by their physicochemical properties and spectroanalytical data (NMR, IR, and elemental) .Molecular Structure Analysis
The structural and optical characteristics of a similar compound, N-(3,4-Dichlorophenyl)-4-(4-chlorophenyl)-1,3-thiazol-2-amine, have been analyzed . Structural elucidation was accomplished using FT-IR and FT-Raman studies . Spectroscopic characterization using UV-visible studies helps to get an idea about optical properties .Chemical Reactions Analysis
Thiazole derivatives have been found to exhibit several biological activities such as antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .Physical And Chemical Properties Analysis
The physical and chemical properties of a similar compound, N-(3,4-Dichlorophenyl)-4-(4-chlorophenyl)-1,3-thiazol-2-amine, have been analyzed . The compound shows better nonlinear results in DMSO solvent . The negative value of the nonlinear refraction coefficient (n2) confirms the self-defocusing nature .Aplicaciones Científicas De Investigación
Sure! Here is a comprehensive analysis of the scientific research applications of N-(4-(3,4-dichlorophenyl)thiazol-2-yl)cinnamamide, also known as (2E)-N-[4-(3,4-DICHLOROPHENYL)-1,3-THIAZOL-2-YL]-3-PHENYLPROP-2-ENAMIDE:
Antitumor Activity
N-(4-(3,4-dichlorophenyl)thiazol-2-yl)cinnamamide has shown promising antitumor activity in various studies. It has been tested against different cancer cell lines, including gastric cancer cells (AGS and BGC-823), where it demonstrated significant inhibitory effects . This compound’s ability to induce apoptosis and inhibit cell proliferation makes it a potential candidate for developing new anticancer therapies.
Optical Limiting Properties
This compound has been studied for its optical limiting properties, which are crucial for protecting sensitive optical devices from damage caused by intense light sources. The Z-scan technique has been used to evaluate its nonlinear optical properties, revealing that it exhibits reverse saturable absorption and self-defocusing behavior . These characteristics make it suitable for applications in photonic devices and optical limiters.
Pharmacological Applications
N-(4-(3,4-dichlorophenyl)thiazol-2-yl)cinnamamide has been explored for its potential as a pharmacological agent, particularly as a triple reuptake inhibitor. This means it can inhibit the reuptake of serotonin, norepinephrine, and dopamine, which are neurotransmitters involved in mood regulation . Such properties suggest its potential use in treating psychiatric disorders like depression and anxiety.
Anti-inflammatory and Analgesic Effects
Research has indicated that derivatives of thiazole compounds, including N-(4-(3,4-dichlorophenyl)thiazol-2-yl)cinnamamide, possess anti-inflammatory and analgesic properties . These effects are beneficial for developing new medications to treat inflammatory conditions and pain management.
Antimicrobial Activity
The compound has also been investigated for its antimicrobial properties. Studies have shown that it can inhibit the growth of various bacterial and fungal strains, making it a potential candidate for developing new antimicrobial agents . This application is particularly important in the context of increasing antibiotic resistance.
Neuroprotective Effects
N-(4-(3,4-dichlorophenyl)thiazol-2-yl)cinnamamide has been studied for its neuroprotective effects. It has shown potential in protecting neuronal cells from oxidative stress and apoptosis, which are common features in neurodegenerative diseases . This suggests its potential use in developing treatments for conditions like Alzheimer’s and Parkinson’s diseases.
Antioxidant Properties
The compound exhibits antioxidant properties, which are crucial for neutralizing free radicals and reducing oxidative stress in biological systems . These properties make it a valuable candidate for developing supplements or medications aimed at preventing oxidative damage and related diseases.
Enzyme Inhibition
N-(4-(3,4-dichlorophenyl)thiazol-2-yl)cinnamamide has been found to inhibit certain enzymes, which can be useful in various therapeutic applications. For instance, enzyme inhibition can play a role in managing metabolic disorders or developing targeted cancer therapies .
Mecanismo De Acción
Target of Action
N-(4-(3,4-dichlorophenyl)thiazol-2-yl)cinnamamide is a thiazole derivative . Thiazoles are known to have diverse biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects . .
Mode of Action
Thiazole derivatives are known to interact with various biological targets due to their diverse biological activities
Biochemical Pathways
Thiazole derivatives are known to affect various biochemical pathways due to their diverse biological activities .
Result of Action
Thiazole derivatives are known to have diverse biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects .
Propiedades
IUPAC Name |
(E)-N-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]-3-phenylprop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H12Cl2N2OS/c19-14-8-7-13(10-15(14)20)16-11-24-18(21-16)22-17(23)9-6-12-4-2-1-3-5-12/h1-11H,(H,21,22,23)/b9-6+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XSVOKFUZIMAOIB-RMKNXTFCSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=CC(=O)NC2=NC(=CS2)C3=CC(=C(C=C3)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C/C(=O)NC2=NC(=CS2)C3=CC(=C(C=C3)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12Cl2N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-(3,4-dichlorophenyl)thiazol-2-yl)cinnamamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

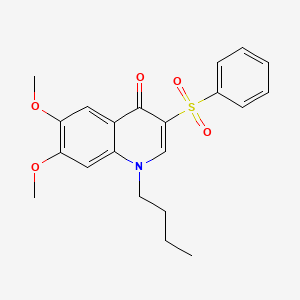
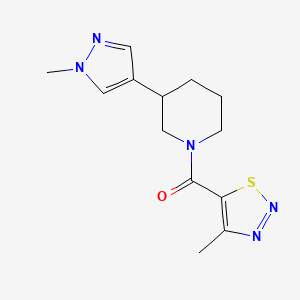
![N-([2,2'-bifuran]-5-ylmethyl)-4-(2,5-dioxopyrrolidin-1-yl)benzenesulfonamide](/img/structure/B2509388.png)
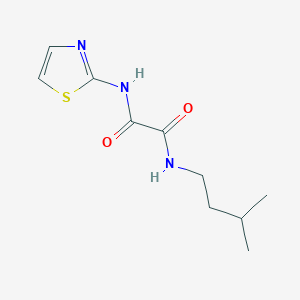
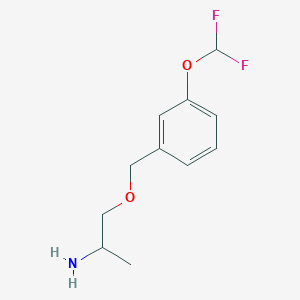
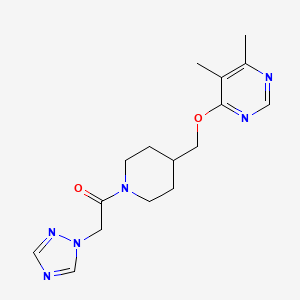
![N-(6-benzyl-3-cyano-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-2-((4-chlorophenyl)sulfonyl)acetamide hydrochloride](/img/structure/B2509397.png)
![2-({1-[6-(dimethylamino)pyrimidin-4-yl]piperidin-4-yl}methyl)-6-(1H-1,2,4-triazol-1-yl)-2,3-dihydropyridazin-3-one](/img/structure/B2509398.png)
![N-(4-chlorophenyl)-2-((1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2509399.png)
![N'-benzyl-N-[(1-hydroxycyclohex-2-en-1-yl)methyl]ethanediamide](/img/structure/B2509401.png)
![(4-(Tert-butyl)phenyl)(7,7-dimethyl-6,8-dioxa-2-azaspiro[3.5]nonan-2-yl)methanone](/img/structure/B2509403.png)
